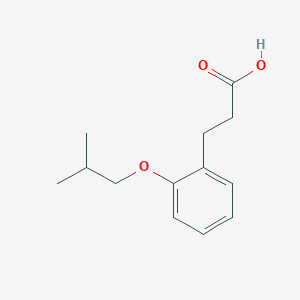

3-(2-Isobutoxyphenyl)-propionic acid

Overview

Description

Synthesis Analysis

The synthesis of “3-(2-Isobutoxyphenyl)-propionic acid” involves several steps. For instance, one method involves the use of tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in ethanol, water, and toluene . Another method involves the use of copper diacetate and triethylamine in dichloromethane .Molecular Structure Analysis

The molecular formula of “this compound” is C13H18O3. Its molecular weight is 222.28 g/mol.Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. For example, it can react with tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in ethanol, water, and toluene .Scientific Research Applications

Biobased Hydroxy Acid in Polymer Nanocomposites

3-(4-Hydroxyphenyl)propionic acid, a biobased hydroxy acid, has been explored for its potential in creating fully biodegradable nanocomposites. Utilized as an organic modifier in layered double hydroxides (LDHs) with ZnAl and MgAl cations, it enhances the thermal stability and mechanical properties of polybutylene succinate (PBS) bionanocomposites through in situ polymerization and melt blending processes. The interaction between the filler and the polymer matrix, as evidenced by rheology experiments, suggests a significant chain extender effect, contributing to the development of environmentally friendly materials with potential applications in various domains due to their bio and food compatibility, reduced gas and solvent permeability, and potential antibacterial and antioxidant properties (Totaro et al., 2017).

Synthesis and Application in Chemical Industries

The synthesis of 3-hydroxyl-2,2-dimethyl-propionic acid, which might share structural similarities with 3-(2-Isobutoxyphenyl)-propionic acid, demonstrates its relevance in the chemical industry. This compound is synthesized through a reaction involving 2-methyl-isobutyl aldehyde and formaldehyde, followed by oxidation and hydrolysis, suggesting its potential utility in various chemical processes and products (Hong Zhe, 2000).

Microbial Catabolism and Biosynthesis

Research on the microbial catabolism and biosynthesis of related phenylpropionic acids by Escherichia coli reveals the metabolic pathways for converting such compounds into valuable biochemicals. These studies highlight the microorganism's ability to utilize aromatic acids as carbon sources, transforming them into compounds like succinate, pyruvate, and acetaldehyde. This insight into microbial metabolism could pave the way for biotechnological applications of this compound, including its use as a precursor for biologically synthesized materials or as a component in microbial production systems (Burlingame & Chapman, 1983).

Properties

IUPAC Name |

3-[2-(2-methylpropoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-10(2)9-16-12-6-4-3-5-11(12)7-8-13(14)15/h3-6,10H,7-9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRGPDOZIUMYTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B1407114.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethanimidate hydrochloride](/img/structure/B1407121.png)

![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407125.png)

![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407129.png)